molecular formula C7H10N2O3 B6281868 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1176646-64-2

1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B6281868
CAS RN: 1176646-64-2
M. Wt: 170.2
InChI Key:
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Description

Compounds like “1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid” belong to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms . The “1-(2-hydroxyethyl)” and “3-carboxylic acid” groups indicate the presence of a hydroxyethyl group and a carboxylic acid group on the pyrazole ring .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, substitutions at the N-1 position, and reactions with the N-2 nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, a compound like “1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid” would likely be polar due to the presence of the hydroxyethyl and carboxylic acid groups .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some pyrazole derivatives are used as pharmaceuticals and their mechanism of action often involves interaction with biological targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some pyrazole derivatives can cause skin and eye irritation .

Future Directions

The future directions in the field of pyrazole derivatives involve the development of new synthetic methods, the design of new pyrazole-based drugs, and the exploration of new applications for these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves the reaction of 2-acetyl-1-methylpyrazole with ethyl oxalyl chloride followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2-acetyl-1-methylpyrazole", "ethyl oxalyl chloride", "water", "sodium hydroxide", "hydrochloric acid", "diethyl ether" ], "Reaction": [ "Step 1: 2-acetyl-1-methylpyrazole is reacted with ethyl oxalyl chloride in the presence of triethylamine to form 1-(2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed with sodium hydroxide to form 1-(2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.", "Step 3: The carboxylic acid is then decarboxylated with hydrochloric acid to form 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.", "Step 4: The final product is isolated by extraction with diethyl ether and drying over anhydrous magnesium sulfate." ] }

CAS RN

1176646-64-2

Product Name

1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Molecular Formula

C7H10N2O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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